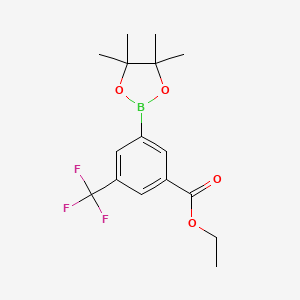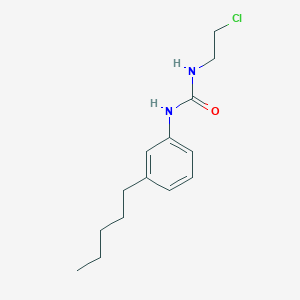
N-(2-Chloroethyl)-N'-(3-pentylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a pentylphenyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea typically involves the reaction of 2-chloroethylamine with 3-pentylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or aldehydes, while reduction may produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its effects on biological systems and potential as a biochemical tool.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pentylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the pentyl group, which may affect its chemical properties and biological activity.
N-(2-Chloroethyl)-N’-(4-pentylphenyl)urea: Similar structure but with the pentyl group in a different position, potentially altering its reactivity and effects.
Uniqueness
N-(2-Chloroethyl)-N’-(3-pentylphenyl)urea is unique due to the specific positioning of the chloroethyl and pentylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
属性
CAS 编号 |
803729-87-5 |
|---|---|
分子式 |
C14H21ClN2O |
分子量 |
268.78 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(3-pentylphenyl)urea |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-6-12-7-5-8-13(11-12)17-14(18)16-10-9-15/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,16,17,18) |
InChI 键 |
MKAUSEFPNHTTDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)

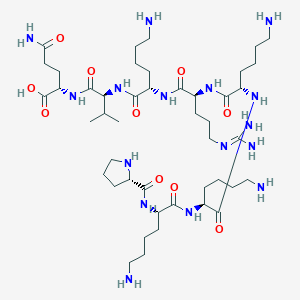
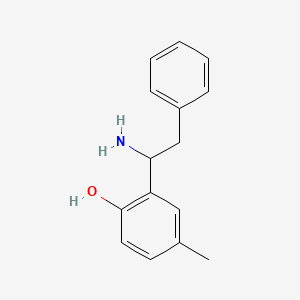
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
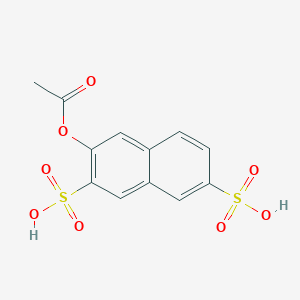
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

